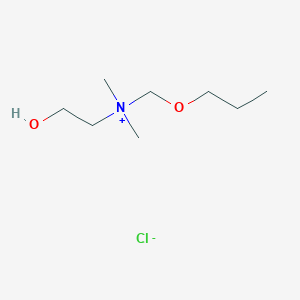
2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride is an organic compound with the molecular formula C8H20ClNO2. It is a quaternary ammonium compound that features a hydroxyl group, a dimethylamino group, and a propoxymethyl group attached to an ethanaminium chloride backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride typically involves the reaction of N,N-dimethylaminoethanol with propyl chloride under basic conditions to form the intermediate N,N-dimethyl-N-(propoxymethyl)ethan-1-amine. This intermediate is then quaternized with methyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction temperatures can enhance the yield and purity of the product. The final product is typically purified through crystallization or distillation processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding hydroxides or alkoxides.
Aplicaciones Científicas De Investigación
2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants, detergents, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with proteins, altering their structure and function. These interactions are mediated through electrostatic and hydrophobic forces.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N,N-dimethylpropanamide: Similar in structure but lacks the propoxymethyl group.
N,N-Dimethyl-N-2-propenyl-2-propen-1-aminium chloride: Contains a propenyl group instead of a propoxymethyl group.
N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium chloride: Contains a trimethylammonium group and a different substituent.
Uniqueness
2-Hydroxy-N,N-dimethyl-N-(propoxymethyl)ethan-1-aminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxymethyl group enhances its solubility and interaction with biological membranes, making it a valuable compound in various applications.
Propiedades
Número CAS |
646068-98-6 |
|---|---|
Fórmula molecular |
C8H20ClNO2 |
Peso molecular |
197.70 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-(propoxymethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO2.ClH/c1-4-7-11-8-9(2,3)5-6-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PBTHCSWPNVRIAI-UHFFFAOYSA-M |
SMILES canónico |
CCCOC[N+](C)(C)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)
![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
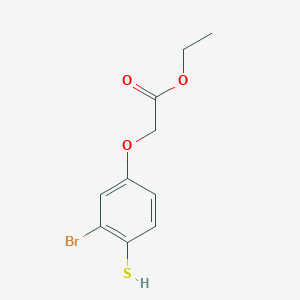
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)
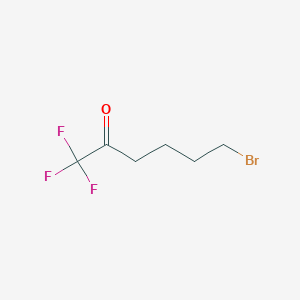

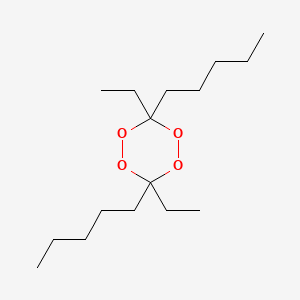

![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
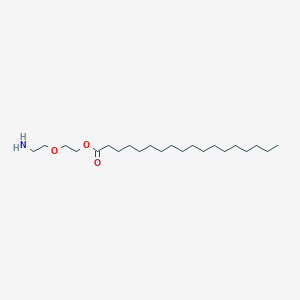
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
